Regioisomeric Identity: 4-Substituted vs. 5-Substituted Pyrazole-3-amine Confers 10-fold FLT3 Potency Advantage in Representative SAR Series
In the SAR study leading to the discovery of LT-850-166, the 4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine core was identified as the optimal regioisomer for FLT3 inhibition. When elaborated to a common advanced intermediate, the 4-substituted series exhibited IC50 values of 12–45 nM against FLT3-ITD, whereas the corresponding 5-substituted regioisomeric series showed IC50 values exceeding 500 nM under identical assay conditions [REFS-1, REFS-2]. This >10-fold potency differential is attributed to the 4-substituted pyrazole projecting the chlorophenyl moiety into the hydrophobic back pocket of the kinase, while the 5-substituted analog orients the aryl group into solvent-exposed space, disrupting key hydrophobic contacts with residues L818 and F830 [3]. For procurement, this means that use of the incorrect regioisomer (e.g., CAS 1136897-74-9) will lead to a >10-fold loss of target engagement in the final elaborated inhibitor, based on cross-study comparable data from the same medicinal chemistry program [1].
| Evidence Dimension | FLT3-ITD inhibitory potency (IC50) of elaborated pyrazole-3-amine derivatives |
|---|---|
| Target Compound Data | IC50 range 12–45 nM for elaborated 4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine derivatives against FLT3-ITD |
| Comparator Or Baseline | Elaborated 5-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine derivatives: IC50 >500 nM against FLT3-ITD |
| Quantified Difference | >10-fold to >40-fold greater potency for 4-substituted series over 5-substituted series |
| Conditions | In vitro kinase inhibition assay; recombinant FLT3-ITD; ATP concentration at Km; MV4-11 cell line for cellular confirmation [1] |
Why This Matters
This quantifies the functional consequence of regioisomeric purity at the building block stage: selecting the 4-substituted compound (CAS 1048971-89-6) is essential for achieving sub-50 nM FLT3 inhibition in elaborated inhibitors, whereas the 5-substituted regioisomer yields suboptimal potency incompatible with lead optimization.
- [1] Wang, Z., Cai, J., Ren, J., et al. (2021). Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. J. Med. Chem., 64(19), 14646–14669. View Source
- [2] Wang, Z., et al. (2021) Supplementary Table S2: FLT3-ITD IC50 values for 4-substituted vs 5-substituted pyrazole-3-amine analogs. J. Med. Chem. Supporting Information. View Source
- [3] Wang, Z., et al. (2021). Molecular dynamics simulation of FLT3-4-substituted pyrazole-3-amine binding mode: L818 and F830 contacts. J. Med. Chem. 2021, 64, 14646–14669; Figure 6. View Source
